ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
Overview
Description
Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate is a chemical compound with the CAS Number: 91903-73-0. It has a molecular weight of 264.23 .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H12O6/c1-2-18-11(16)3-7-4-12(17)19-10-6-8(14)5-9(15)13(7)10/h4-6,14-15H,2-3H2,1H3
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a molecular weight of 264.23 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Ethyl Acetate Production Techniques
Ethyl acetate is extensively used as a solvent in paints, coatings, resins, inks, and is a main ingredient in various consumer product fragrances and flavors, including its application in decaffeination processes. The review by Patil and Gnanasundaram (2020) discusses the process intensification techniques for ethyl acetate production, emphasizing the advantages of these techniques over traditional processes. These include reactive distillation, pervaporation-assisted reactive distillation, and microwave reactive distillation among others, highlighting their impact on purity, production rate, energy consumption, and cost-effectiveness Patil & Gnanasundaram, 2020.
Renewable Energy Sources
Another study explores the possibility of using ethanol-ethyl acetate systems in Liquid Organic Hydrogen Carrier (LOHC) cycles, proposing an innovative approach to produce ethyl acetate and pure hydrogen from bioethanol. This process showcases ethyl acetate not only as a solvent but as a key component in renewable energy systems. The research points out the advantages of using bioethanol and ethyl acetate for hydrogen storage and transport, highlighting the process's green and energy-efficient characteristics Santacesaria et al., 2023.
Environmental Impact and Safety
The environmental fate and safety of ethyl acetate and its related compounds have also been a subject of research. A review by Staples (2001) on the environmental fate and aquatic effects of C4 and C8 oxo-process chemicals, including butyl acetate and ethyl acetate, provides insights into their biodegradability, toxicity, and environmental impact. The review concludes that these compounds are rapidly biodegraded and pose low concern to aquatic life, indicating their relative environmental safety Staples, 2001.
Ethyl Acetate in Food and Beverage Industries
Weber and Sharypov (2009) review the presence and implications of ethyl carbamate, a compound that can be related to ethyl acetate through its use and occurrence in fermented foods and beverages. This review discusses the sources, formation mechanisms, detection methods, and strategies to minimize ethyl carbamate levels, emphasizing the importance of monitoring and controlling toxic chemical levels in consumer products for health safety Weber & Sharypov, 2009.
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(5,7-dihydroxy-2-oxochromen-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6/c1-2-18-11(16)3-7-4-12(17)19-10-6-8(14)5-9(15)13(7)10/h4-6,14-15H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXVDIQDSYRPNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)OC2=CC(=CC(=C12)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701221432 | |
Record name | Ethyl 5,7-dihydroxy-2-oxo-2H-1-benzopyran-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701221432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate | |
CAS RN |
91903-73-0 | |
Record name | Ethyl 5,7-dihydroxy-2-oxo-2H-1-benzopyran-4-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91903-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5,7-dihydroxy-2-oxo-2H-1-benzopyran-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701221432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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